dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate
Overview
Description
Dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate, also known as DMAPA, is a chemical compound that is used in a variety of applications. It is a versatile reagent that is used in organic synthesis, as a catalyst, and as a reagent for the preparation of a variety of organic compounds. DMAPA is a white, crystalline solid with a melting point of 75-77°C and a boiling point of 225-227°C. It is soluble in water, alcohols, and most organic solvents.
Scientific Research Applications
Chromatographic Behavior and Absolute Configuration
Dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate has been studied for its chromatographic behavior and absolute configuration. Research has shown that the enantiomers of this compound, obtained from racemate separation, can be identified through chiral chromatography, with their absolute configuration confirmed by ECD and VCD spectroscopies. This study provides a comprehensive understanding of the chromatographic behavior of these enantiomers on major chiral stationary phases (Ramillien et al., 2012).
Complexation with Lanthanide Cations
In another study, the complexation behavior of a derivative of this compound with lanthanide metal ions (Sm3+, Eu3+, Yb3+, Tb3+) was explored. The research focused on the electrochemical characterization of the compound and its interaction with these metal ions, using techniques such as electrochemistry and UV-Vis spectroscopy (Amarandei et al., 2014).
Broadband Nonlinear Optical Material
Research into pyrene derivatives, including compounds related to this compound, has shown their potential as broadband nonlinear optical materials. Studies indicate that these compounds exhibit a positive third-order nonlinear refractive index with high linear transmission, making them promising candidates for applications in nonlinear optics (Wu et al., 2017).
Synthesis of 1,4-Dihydropyridine Derivatives
A study on the synthesis of 1,4-dihydropyridine derivatives using compounds related to this compound revealed a process that produces high yields. The research offers insights into the synthetic routes and mechanisms involved in creating these derivatives, which have various applications in chemistry (Stanovnik et al., 2002).
properties
IUPAC Name |
dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-11(2)7-5-6-8(9(12)14-3)10(13)15-4/h5-7H,1-4H3/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQKUULYWCSUGA-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C(C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C(C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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